molecular formula C12H12N6O2 B2925215 (E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide CAS No. 303146-01-2

(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide

Cat. No. B2925215
CAS RN: 303146-01-2
M. Wt: 272.268
InChI Key: VJWFUQPLGOMLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups . It’s part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido .


Synthesis Analysis

The compound can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Molecular Structure Analysis

The molecular structure of the compound can be viewed using Java or Javascript . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The compound, as part of the triazole class, is readily capable of binding in the biological system with a variety of enzymes and receptors and thus shows versatile biological activities .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C2H3N3 . More specific physical and chemical properties are not available in the current resources.

Future Directions

Future research could focus on the synthesis and study of the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . Additionally, the development of new classes of antibacterial agents to fight multidrug-resistant pathogens could be a potential direction .

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

Similar compounds have been shown to inhibit their targets, leading to changes in cellular signaling pathways

Biochemical Pathways

Given the potential targets mentioned above, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway alterations would depend on the specific cellular context.

Result of Action

Given the potential targets and pathways mentioned above, the compound could potentially influence immune response, oxygen sensing, and signal transduction . The exact effects would depend on the specific cellular context and the compound’s interaction with its targets.

properties

IUPAC Name

N-methoxy-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2/c1-8-3-4-10(20-8)9-5-6-13-12-16-11(17-18(9)12)14-7-15-19-2/h3-7H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWFUQPLGOMLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)N=CNOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)/N=C/NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.